4-chloro-2,6-bis(methylsulfanyl)pyrimidine
Description
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine (CAS 257957-18-9) is a halogenated pyrimidine derivative with the molecular formula C₆H₇ClN₂S₂ and a molecular weight of 206.72 g/mol . Its structure features a pyrimidine core substituted with chlorine at position 4 and methylsulfanyl (-SCH₃) groups at positions 2 and 6. The compound’s SMILES notation is CSC1=CC(=NC(=N1)SC)Cl, and its InChIKey is RQMRUYLUNFRFJJ-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 139.7–153.9 Ų, indicating moderate molecular size and polarity .
Properties
CAS No. |
257957-18-9 |
|---|---|
Molecular Formula |
C6H7ClN2S2 |
Molecular Weight |
206.7 g/mol |
IUPAC Name |
4-chloro-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2S2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 |
InChI Key |
RQMRUYLUNFRFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC(=N1)SC)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-chloro-2,6-bis(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-bis(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom in the parent compound enhances electrophilicity at position 4, making it reactive in nucleophilic aromatic substitution (NAS) reactions.
- Bulk and Steric Effects : Pyridinyl substituents in 10198-68-2 introduce steric hindrance and π-π stacking capability, which may favor coordination chemistry or metal-binding applications.
- Polarity and Solubility: The cyano group in 277749-57-2 increases polarity, likely improving solubility in polar aprotic solvents compared to the parent compound.
Physicochemical Properties
- Acidity : The pyridinyl-substituted analog 10198-68-2 exhibits a strongly acidic pKa (-0.51), likely due to the electron-withdrawing pyridinyl groups enhancing proton dissociation.
- Thermal Stability : The higher predicted boiling point of 10198-68-2 suggests greater thermal stability, possibly due to extended conjugation from pyridinyl rings.
Biological Activity
4-Chloro-2,6-bis(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features two methylthio groups attached to the pyrimidine ring, which may enhance its reactivity and biological interactions. The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNS
- Molecular Weight : 219.73 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on several human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HT-29 (Colon Cancer) | 3.5 |
| HCT116 (Colon Cancer) | 4.0 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is thought to modulate pathways involved in cell proliferation and survival by inhibiting key enzymes or receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which are crucial for DNA replication in cancer cells.
- Receptor Interaction : It may also interact with growth factor receptors, leading to downstream signaling inhibition that affects tumor growth.
Research Findings
Recent studies have highlighted the potential of this compound as a lead for developing new therapeutic agents. For instance, derivatives of pyrimidine compounds have shown enhanced activity against specific cancer types when structural modifications are applied.
Table 3: Comparison with Related Compounds
| Compound Name | Biological Activity |
|---|---|
| 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Anticancer activity |
| This compound | Antimicrobial properties |
| Thieno[3,2-d]pyrimidine derivatives | Potent antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
